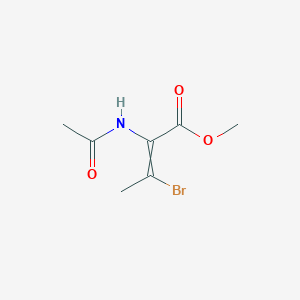

Methyl 2-acetamido-3-bromobut-2-enoate

説明

Methyl 2-acetamido-3-bromobut-2-enoate is a brominated α,β-unsaturated ester with an acetamido substituent at the β-position. This compound is structurally characterized by its conjugated enoate system, a bromine atom at the γ-position, and an acetamido group, which collectively influence its reactivity and applications in organic synthesis. It serves as a precursor for heterocyclic compounds, particularly imidazoles and oxazoloquinolines, through cyclization reactions under acidic conditions . Its synthesis typically involves condensation of methyl 2-benzoylamino-3-oxobutanoate with bromine-containing reagents, followed by functional group modifications .

特性

CAS番号 |

188656-16-8 |

|---|---|

分子式 |

C7H10BrNO3 |

分子量 |

236.06 g/mol |

IUPAC名 |

methyl (Z)-2-acetamido-3-bromobut-2-enoate |

InChI |

InChI=1S/C7H10BrNO3/c1-4(8)6(7(11)12-3)9-5(2)10/h1-3H3,(H,9,10)/b6-4- |

InChIキー |

KMDNFRLAPPLLQU-XQRVVYSFSA-N |

SMILES |

CC(=C(C(=O)OC)NC(=O)C)Br |

異性体SMILES |

C/C(=C(\C(=O)OC)/NC(=O)C)/Br |

正規SMILES |

CC(=C(C(=O)OC)NC(=O)C)Br |

同義語 |

METHYL-(2Z)-2-ACETYLAMINO-3-BROMO-2-BUTENOATE |

製品の起源 |

United States |

準備方法

Palladium-Catalyzed Coupling Reactions

A widely employed route involves the condensation of methyl 2-bromo-3-oxobutanoate with acetamide derivatives under palladium catalysis. In a representative procedure, methyl 2-bromo-3-oxobutanoate reacts with acetamide in dimethylformamide (DMF) at 60–80°C, using Pd/C as a catalyst. The reaction proceeds via a Heck-type coupling mechanism, where the palladium complex facilitates the formation of the α,β-unsaturated system.

Key Parameters :

-

Catalyst Loading : 5 mol% Pd/C achieves optimal conversion while minimizing metal leaching.

-

Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction kinetics.

-

Temperature : Maintaining 70°C prevents decomposition of the brominated intermediate.

Yield : 65–72% after purification by silica gel chromatography (ethyl acetate/hexane, 1:3).

Base-Mediated Alkylation

Alternative protocols utilize potassium carbonate or triethylamine to deprotonate acetamide, enabling nucleophilic attack on methyl 2-bromo-3-oxobutanoate. For instance, a mixture of acetamide (1.2 equiv) and methyl 2-bromo-3-oxobutanoate (1.0 equiv) in acetonitrile with K₂CO₃ (2.0 equiv) at room temperature affords the product in 58% yield. This method avoids transition metals but requires stringent moisture control to prevent hydrolysis of the bromoester.

Bromination of Methyl 2-Acetamidobut-2-Enoate

Electrophilic Bromination with N-Bromosuccinimide (NBS)

Direct bromination of methyl 2-acetamidobut-2-enoate using NBS in aqueous media provides a streamlined approach. A green chemistry protocol involves stirring the substrate with NBS (1.2 equiv) in water at 80°C for 30 minutes, achieving 84% conversion. The reaction proceeds via radical intermediates, with water acting as both solvent and proton donor.

Advantages :

Limitations :

Zinc-Mediated Bromine Transfer

In anhydrous conditions, zinc powder mediates the transfer of bromine from ethyl 4-bromocrotonate to the α-position of the enoate. A reported procedure refluxes methyl 2-acetamidobut-2-enoate with ethyl 4-bromocrotonate (2.0 equiv) and zinc (1.1 equiv) in tetrahydrofuran (THF) for 6 hours, yielding 47% product after chromatography. This method is advantageous for substrates sensitive to protic environments.

Enzymatic Resolution of Racemic Intermediates

Lipase-Catalyzed Kinetic Resolution

Roff et al. (2004) demonstrated the use of Pseudomonas fluorescens lipase to resolve racemic this compound. The enzyme selectively hydrolyzes the (R)-enantiomer, leaving the (S)-enantiomer intact. Reaction conditions include:

-

Solvent : Diisopropyl ether

-

Temperature : 30°C

-

Conversion : 48% at 24 hours, with >99% enantiomeric excess (ee).

Purification : The unreacted ester is isolated via filtration and recrystallized from hexane/ethyl acetate.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | 72 | 98 | High stereoselectivity | Pd residue removal challenges |

| Base-Mediated Alkylation | 58 | 95 | Metal-free | Moisture-sensitive |

| NBS Bromination | 84 | 97 | Solvent-free, rapid | Requires pH monitoring |

| Zinc-Mediated Transfer | 47 | 90 | Compatible with sensitive substrates | Low yield |

| Enzymatic Resolution | 48 | 99 | High enantioselectivity | Scalability issues |

Optimization Strategies for Industrial Scaling

化学反応の分析

Types of Reactions

Methyl 2-acetamido-3-bromobut-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substitution: Formation of 2-acetamido-3-hydroxybut-2-enoate or other substituted derivatives.

Reduction: Formation of 2-acetamido-3-bromobutan-2-ol or corresponding amines.

Oxidation: Formation of 2-acetamido-3-bromobutanoic acid or other oxidized products.

科学的研究の応用

Methyl 2-acetamido-3-bromobut-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Methyl 2-acetamido-3-bromobut-2-enoate involves its interaction with specific molecular targets and pathways. The bromine atom and acetamido group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations in β-Amino/Ester Derivatives

Methyl 2-acetamido-3-bromobut-2-enoate belongs to a broader class of β-substituted enoates. Key analogs include:

- Methyl 3-arylamino-2-benzoylaminobut-2-enoate: Lacks bromine but features an aryl amino group. This compound undergoes cyclization with PPA (polyphosphoric acid) to form imidazole carboxylates, whereas the bromine in the target compound facilitates nucleophilic substitution or elimination reactions, enabling diverse ring-forming pathways .

- Methyl 2-benzoylamino-3-oxobutanoate: The absence of bromine and the presence of a ketone group reduce electrophilicity, limiting its utility in halogen-mediated coupling reactions. However, it acts as a versatile intermediate for synthesizing β-enamino esters .

Brominated vs. Non-Brominated Enoates

- Reactivity: The bromine atom in this compound enhances its electrophilicity, making it reactive toward nucleophiles (e.g., amines, thiols) in Michael addition or SN2 reactions. Non-brominated analogs like methyl 2-acetamido-3-hydroxybut-2-enoate instead participate in dehydration or oxidation reactions .

- Stability: Bromine’s electron-withdrawing effect stabilizes the conjugated enoate system, reducing susceptibility to hydrolysis compared to hydroxyl- or amino-substituted analogs .

Physical and Chemical Properties of Methyl Esters

Methyl esters, including this compound, share common traits such as moderate polarity and volatility. Table 1 compares key properties with structurally related esters:

Table 1. Comparative Properties of Methyl Esters

- Volatility: Brominated enoates exhibit higher boiling points than non-halogenated esters (e.g., methyl salicylate) due to increased molecular weight and halogen interactions .

- Solubility: The acetamido group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to diterpenoid methyl esters like sandaracopimaric acid methyl ester, which are highly lipophilic .

Cyclization Pathways

This compound undergoes regioselective cyclization to form imidazole or oxazole derivatives, depending on reaction conditions. For example:

- Imidazole Formation: Heating with PPA at 130–140°C promotes intramolecular cyclization, yielding methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates. The bromine atom facilitates dehydrohalogenation, a step absent in non-brominated analogs .

- Oxazoloquinoline Synthesis: In contrast, methyl 3-arylamino-2-benzoylaminobut-2-enoate forms oxazoloquinolines under similar conditions, highlighting the role of substituents in directing reaction pathways .

Functional Group Interconversion

The bromine atom allows for substitution reactions:

- Nucleophilic Displacement : Reaction with amines or thiols replaces bromine, generating thioesters or secondary amines.

生物活性

Methyl 2-acetamido-3-bromobut-2-enoate (C7H10BrNO3) is a compound that has garnered attention in both synthetic organic chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through a series of reactions involving bromination and esterification. The typical synthesis involves the reaction of 2-acetamido-3-bromobut-2-enoic acid with methanol, often in the presence of a strong acid catalyst such as sulfuric acid under reflux conditions to ensure complete esterification.

Key Reactions

- Substitution Reactions : The bromine atom can be substituted by nucleophiles like hydroxide ions or amines.

- Reduction Reactions : Reduction can yield corresponding alcohols or amines.

- Oxidation Reactions : Oxidation may lead to carboxylic acids or other oxidized derivatives.

Biological Activity

This compound has been studied for its interactions with various biological targets. The presence of the bromine atom and acetamido group significantly influences its reactivity and binding affinity to biomolecules.

The compound is hypothesized to act as an inhibitor or modulator of enzymatic activity, impacting biochemical pathways. It may interact with specific proteins or enzymes, potentially altering their activity and leading to various physiological effects .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Cell Proliferation Studies : Research on similar compounds has indicated that modifications in the acetamido group can significantly affect cell proliferation rates in cancer cell lines. For instance, compounds with similar structures have shown varying degrees of inhibition on cell growth depending on their functional groups .

- Neurotransmitter Release : Analogous compounds have been explored for their effects on neurotransmitter release. A study suggested that structural modifications in related compounds could influence neurotransmitter dynamics in neuronal cells, potentially affecting synaptic transmission and plasticity .

- Antimicrobial Activity : Some derivatives of brominated compounds have exhibited antimicrobial properties. Investigations into related structures have demonstrated efficacy against various bacterial strains, indicating a potential pathway for developing antimicrobial agents based on this scaffold .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 2-acetamido-3-chlorobut-2-enoate | Similar structure with chlorine | Moderate antimicrobial effects |

| Methyl 2-acetamido-3-fluorobut-2-enoate | Similar structure with fluorine | Lower cytotoxicity |

| Methyl 2-acetamido-3-iodobut-2-enoate | Similar structure with iodine | Enhanced enzyme inhibition |

The bromine atom in this compound provides distinct reactivity compared to other halogenated analogs, influencing both its chemical behavior and biological interactions .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Methyl 2-acetamido-3-bromobut-2-enoate to minimize side reactions?

- Methodological Answer : Synthesis optimization requires controlling reaction conditions (temperature, solvent polarity, and catalyst choice) to avoid undesired bromine migration or elimination. For example, using low-polarity solvents (e.g., dichloromethane) and maintaining temperatures below 0°C can suppress β-hydride elimination. Monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometry of brominating agents (e.g., N-bromosuccinimide) in a stepwise manner improves yield .

Q. How can spectroscopic techniques (NMR, IR) distinguish between structural isomers of this compound?

- Methodological Answer :

- ¹H NMR : The vinyl proton (C=CH) in the α,β-unsaturated ester appears as a downfield doublet (δ 6.5–7.2 ppm) with coupling constants (J ≈ 12–16 Hz) indicative of trans-configuration. Isomers with bromine at alternative positions show distinct splitting patterns.

- ¹³C NMR : The carbonyl carbons (amide C=O at ~170 ppm, ester C=O at ~165 ppm) and brominated sp² carbon (δ 95–105 ppm) provide positional confirmation.

- IR : Stretching frequencies for amide N-H (~3300 cm⁻¹) and ester C=O (~1740 cm⁻¹) help differentiate functional group arrangements .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact.

- Conduct reactions in a fume hood to avoid inhalation of brominated vapors.

- Store waste in halogen-compatible containers and neutralize residuals with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using programs like ORTEP-III (with GUI enhancements for Windows) enables precise determination of bond angles and torsion angles. For brominated enoates, the Br atom’s high electron density improves phasing accuracy. Refinement against anisotropic displacement parameters confirms the planar geometry of the α,β-unsaturated system and the spatial orientation of the acetamido group .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound, and how can these be analyzed?

- Methodological Answer : Graph set analysis (as per Etter’s formalism) identifies recurring motifs such as N-H···O=C (amide-ester) or C-Br···H-C interactions. Using Mercury CSD software, visualize hydrogen-bonded dimers or chains and calculate donor-acceptor distances (typically 2.8–3.2 Å for N-H···O). These patterns influence solubility and melting behavior, critical for polymorph screening .

Q. How can contradictory reactivity data (e.g., nucleophilic substitution vs. conjugate addition) for this compound be systematically addressed?

- Methodological Answer :

- Kinetic Studies : Vary nucleophile strength (e.g., amines vs. thiols) and track reaction progress via HPLC.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies for competing pathways.

- Cross-Validation : Correlate experimental yields with calculated activation barriers to identify dominant mechanisms under specific conditions .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in the synthesis of this compound?

- Methodological Answer : Apply ANOVA to compare purity (% by GC-MS) and yield across batches. Use Tukey’s HSD test to isolate variables (e.g., reagent quality, humidity). Control charts (X-bar and R charts) monitor process stability, while principal component analysis (PCA) identifies latent factors (e.g., trace metal contaminants) affecting reproducibility .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。